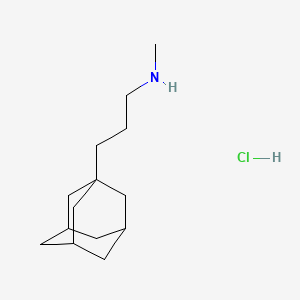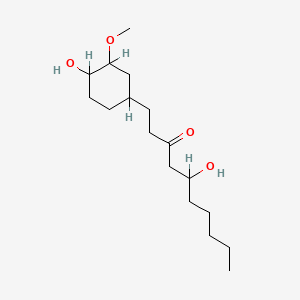
1-Chloro-4-methylcyclohexane
Descripción general
Descripción
1-Chloro-4-methylcyclohexane is an organic compound with the molecular formula C7H13Cl and a molecular weight of 132.631 g/mol It is a derivative of cyclohexane, where a chlorine atom and a methyl group are substituted at the 1 and 4 positions, respectively
Métodos De Preparación
1-Chloro-4-methylcyclohexane can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 4-methylcyclohexylmagnesium bromide with chlorine gas.
Friedel-Crafts Alkylation: Another method is the Friedel-Crafts alkylation of cyclohexane with methyl chloride in the presence of a Lewis acid catalyst.
Industrial Production: Industrially, it can be produced by the chlorination of 4-methylcyclohexane using chlorine gas under controlled conditions.
Análisis De Reacciones Químicas
1-Chloro-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 4-methylcyclohexanol.
Elimination Reactions: Under strong basic conditions, it can undergo elimination reactions to form 4-methylcyclohexene.
Oxidation Reactions: It can be oxidized using strong oxidizing agents to form 4-methylcyclohexanone.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and potassium permanganate for oxidation .
Aplicaciones Científicas De Investigación
1-Chloro-4-methylcyclohexane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-methylcyclohexane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In substitution reactions, the chlorine atom is displaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form a double bond . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1-Chloro-4-methylcyclohexane can be compared with other similar compounds such as:
1-Chloro-1-methylcyclohexane: This compound has the chlorine and methyl groups on the same carbon atom, leading to different reactivity and stability.
4-Chloro-1-methylcyclohexane: Similar to this compound but with different positional isomerism, affecting its chemical properties.
1-Bromo-4-methylcyclohexane: This compound has a bromine atom instead of chlorine, resulting in different reactivity due to the larger atomic size and different electronegativity of bromine.
These comparisons highlight the unique chemical properties and reactivity of this compound.
Propiedades
IUPAC Name |
1-chloro-4-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEUJTFLMQRIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239272 | |
| Record name | 1-Chloro-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-68-0 | |
| Record name | 1-Chloro-4-methylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















